molecular formula C15H11N3O5S2 B2507717 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 349613-89-4

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2507717
CAS RN: 349613-89-4
M. Wt: 377.39
InChI Key: QFTYIDYJJHJYBW-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as NSC-743380, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in cell growth, proliferation, and survival.

Scientific Research Applications

Chemical Synthesis and Intermediates

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is involved in various chemical synthesis processes. For instance, it plays a role in the synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides, acting as an intermediate in complex reactions (Norton et al., 1987). Additionally, it is utilized in the preparation of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, a structure of significant interest in medicinal chemistry (Hemming & Loukou, 2004).

Catalysis and Reaction Studies

This compound is also important in studies exploring new catalytic methods and reaction mechanisms. For example, it has been used in the study of the effectiveness of 1H-Benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating reagent (Kim et al., 1999). Its derivatives have been analyzed for their roles in novel syntheses of complex organic structures, such as in the preparation of DNA minor-groove-binding agents (Mai et al., 2008).

Material Science Applications

In material science, this compound contributes to the development of novel materials. It is involved in the synthesis of high molecular weight polyimides, demonstrating its utility in the creation of new polymers with specific properties (Mehdipour‐Ataei et al., 2004). Moreover, its derivatives are used in studies on the hydrolytic stability of polybenzoxazoles in specific conditions, highlighting its relevance in polymer chemistry (Kim et al., 2005).

Analytical Techniques and Drug Development

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is significant in analytical chemistry as well. Studies have utilized its derivatives in FTIR, Raman, and DFT studies to understand molecular structures and vibrational wavenumbers (Ünsalan et al., 2020). Its role in medicinal chemistry, particularly in the synthesis of novel compounds with potential therapeutic applications, is also noteworthy (Gunn & Stevens, 1973).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-6-7-12-13(8-11)24-15(16-12)17-14(19)9-2-4-10(5-3-9)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTYIDYJJHJYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

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